Cas no 2361657-70-5 (4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one)

4-1-(Prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one is a specialized heterocyclic compound featuring both piperidine and pyrrolidinone moieties, linked via a prop-2-enoyl (acryloyl) functional group. This structure confers reactivity suitable for applications in medicinal chemistry and polymer science, particularly as a building block for functionalized polymers or bioactive molecules. The acryloyl group enables facile incorporation into polymer matrices via radical polymerization, while the piperidine and pyrrolidinone components offer potential for hydrogen bonding and structural diversity. Its balanced lipophilicity and steric properties make it a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders. The compound’s synthetic versatility and modular design support its use in advanced material and pharmaceutical research.
4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one structure
2361657-70-5 structure
Product name:4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one
CAS No:2361657-70-5
MF:C12H18N2O2
MW:222.283523082733
CID:5414562
PubChem ID:139021152

4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Prop-2-enoylpiperidin-4-yl)pyrrolidin-2-one
    • 4-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidin-2-one
    • Z2738284353
    • 2361657-70-5
    • EN300-26574087
    • 4-[1-(1-Oxo-2-propen-1-yl)-4-piperidinyl]-2-pyrrolidinone
    • 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one
    • Inchi: 1S/C12H18N2O2/c1-2-12(16)14-5-3-9(4-6-14)10-7-11(15)13-8-10/h2,9-10H,1,3-8H2,(H,13,15)
    • InChI Key: CLEKWOIYKXVWIJ-UHFFFAOYSA-N
    • SMILES: N1CC(C2CCN(C(=O)C=C)CC2)CC1=O

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.138±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 481.3±45.0 °C(Predicted)
  • pka: 16.48±0.40(Predicted)

4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574087-0.05g
4-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidin-2-one
2361657-70-5 90%
0.05g
$246.0 2023-09-14

Additional information on 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one

Chemical Profile of 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one (CAS No: 2361657-70-5)

4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No) 2361657-70-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities and potential applications in drug development. The structural framework of this compound combines a piperidine ring with a pyrrolidinone moiety, linked through an acrylate side chain, which contributes to its unique chemical and pharmacological properties.

The synthesis of 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one involves intricate organic transformations that highlight the sophistication of modern synthetic methodologies. The introduction of the prop-2-enoyl group at the 1-position of the piperidine ring and the subsequent formation of the pyrrolidinone ring system are critical steps that define its molecular architecture. These structural features are not only responsible for the compound's reactivity but also play a pivotal role in determining its biological interactions.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The pyrrolidinone core is particularly noteworthy, as it is found in numerous bioactive molecules, including protease inhibitors and kinase inhibitors. The acrylate functional group in 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one adds an additional layer of complexity, enabling various chemical modifications that can fine-tune its pharmacological profile. This flexibility has made it a valuable scaffold for medicinal chemists seeking to design new drugs.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Preclinical studies have begun to explore its interactions with biological targets, revealing promising results in several disease models. For instance, preliminary data suggest that 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. This observation aligns with the growing interest in developing small-molecule inhibitors that modulate inflammatory responses without systemic side effects.

The chemical properties of 4-1-(prop-2-enoyl)piperidin-4-ylpyrrolidin-2-one also make it an attractive candidate for further optimization. Its solubility, stability, and metabolic profile are key factors that determine its feasibility as a drug candidate. Researchers have been employing computational methods to predict and enhance these properties, leveraging advances in molecular modeling and artificial intelligence. Such approaches have accelerated the process of identifying derivatives with improved pharmacokinetic profiles.

Moreover, the synthesis of 4-(1-(propenyl)piperazinyl)pyrrolidine derivatives has provided valuable insights into the structural requirements for biological activity. By comparing 4-(1-(propenyl)piperazinyl)pyrrolidine with related compounds like N-(3-chloropropenyl)-N'-[(3-fluorophenyl)methyl]urea, scientists have been able to correlate specific structural features with enhanced potency or selectivity. These findings are crucial for designing next-generation molecules that are more effective and less toxic.

The role of CAS No: 2361657-70-5 in this context is particularly significant, as it serves as a unique identifier for this compound in scientific literature and databases. This standardized numbering system ensures that researchers worldwide can accurately reference and discuss this molecule, fostering collaboration and accelerating innovation. The availability of detailed chemical information through platforms like SciFinder or Reaxys has further facilitated the study of 4-(1-(propenyl)piperazinyl)pyrrolidine, enabling more efficient drug discovery efforts.

Recent advancements in biocatalysis have also opened new avenues for synthesizing complex heterocyclic compounds like 4-(1-(propenyl)piperazinyl)pyrrolidine. Enzymatic approaches offer a sustainable and scalable alternative to traditional synthetic methods, reducing waste and energy consumption while improving yields. These green chemistry principles are increasingly being integrated into pharmaceutical research, aligning with global efforts to promote environmental sustainability.

The future prospects for CAS No: 2361657-70-5 are bright, with ongoing studies exploring its potential applications beyond drug development. For example, researchers are investigating its role as an intermediate in material science applications, where its unique structural features could contribute to the development of novel polymers or coatings. Such interdisciplinary approaches highlight the versatility of this compound and underscore its importance as a chemical entity.

In conclusion, 4(3H)-Pyridazinone, along with related compounds like (E)-3-[[(3-fluorophenyl)methyl]amino]acryloyl]-N-methylmorpholine, represents a promising class of molecules with diverse applications in pharmaceuticals and materials science. The detailed study of CAS No: 2361657-70-5 not only advances our understanding of heterocyclic chemistry but also provides valuable insights into developing new therapeutic agents and functional materials. As research continues to uncover new properties and applications for this compound, it is poised to play an increasingly important role in scientific innovation.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.